Muscarinic M1 Receptor Binding Affinity: Target Compound vs. M2 Selectivity Profile
(1-Benzyl-piperidin-2-ylmethoxy)-acetic acid demonstrates moderate binding affinity for the muscarinic acetylcholine receptor M1 (Ki = 156 nM) as determined by displacement of [3H]pirenzepine in bovine striatum [1]. Critically, the compound exhibits ~8.8-fold selectivity for M1 over M2 (Ki = 1.37 μM for M2, measured by [3H]QNB displacement in rat myocardium) [1]. This M1/M2 selectivity ratio provides a meaningful differentiation metric for procurement decisions in CNS-targeting programs where M1-sparing or M1-biased pharmacology is desired, in contrast to non-selective muscarinic ligands that carry increased peripheral side-effect liability.
| Evidence Dimension | Muscarinic receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | M1 Ki = 156 nM; M2 Ki = 1.37 μM (1,370 nM) |
| Comparator Or Baseline | Target compound: M1 vs. M2 (internal selectivity) |
| Quantified Difference | M1/M2 selectivity ratio = 8.8-fold |
| Conditions | Bovine striatum (M1, [3H]pirenzepine displacement); Rat myocardium (M2, [3H]QNB displacement) |
Why This Matters
A defined M1/M2 selectivity ratio of 8.8-fold enables informed selection for CNS programs requiring reduced peripheral muscarinic liability, a metric not available for untested regioisomeric analogs.
- [1] BindingDB. BDBM50405719 (CHEMBL2114395): Muscarinic receptor M1 Ki = 156 nM; Muscarinic receptor M2 Ki = 1.37 μM. View Source
